molecular formula C8H3BrN2O4 B1414201 3-Bromo-2-cyano-5-nitrobenzoic acid CAS No. 1805190-57-1

3-Bromo-2-cyano-5-nitrobenzoic acid

Cat. No. B1414201
M. Wt: 271.02 g/mol
InChI Key: OYSUXIQIVGNUMB-UHFFFAOYSA-N
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Description

“3-Bromo-2-cyano-5-nitrobenzoic acid” is a complex organic compound. However, there seems to be limited information available specifically for this compound. The closest compounds found are “3-Bromo-5-nitrobenzoic acid” and “3-Bromo-5-cyanobenzoic acid”. The former has a molecular formula of C7H4BrNO41, while the latter has a molecular formula of C8H4BrNO22.



Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the protodeboronation of pinacol boronic esters is one method used in the synthesis of related compounds3. Another method involves the displacement reactions with nitrite ions4. However, specific synthesis methods for “3-Bromo-2-cyano-5-nitrobenzoic acid” are not readily available in the current literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. As mentioned earlier, the closest compounds found have the molecular formulas C7H4BrNO41 and C8H4BrNO22, respectively. However, the exact molecular structure of “3-Bromo-2-cyano-5-nitrobenzoic acid” is not specified in the available resources.



Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. Nitro compounds, for example, can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines4. However, the specific chemical reactions involving “3-Bromo-2-cyano-5-nitrobenzoic acid” are not detailed in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the properties of similar compounds. For instance, nitro compounds are known to have high dipole moments and lower volatility than ketones of about the same molecular weight4. However, the specific physical and chemical properties of “3-Bromo-2-cyano-5-nitrobenzoic acid” are not detailed in the current literature.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, skin and eye irritation, as well as respiratory irritation, have been reported56. However, the specific safety and hazards associated with “3-Bromo-2-cyano-5-nitrobenzoic acid” are not detailed in the current literature.


Future Directions

The future directions for research on “3-Bromo-2-cyano-5-nitrobenzoic acid” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments could be conducted. However, specific future directions are not detailed in the current literature.


Please note that the information provided is based on the closest available compounds and may not fully represent “3-Bromo-2-cyano-5-nitrobenzoic acid”. Further research and analysis would be needed for a more comprehensive understanding of this specific compound.


properties

IUPAC Name

3-bromo-2-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-7-2-4(11(14)15)1-5(8(12)13)6(7)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSUXIQIVGNUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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